molecular formula C12H8FNO2 B3168389 4-(6-Fluoro-3-pyridinyl)benzoic acid CAS No. 928658-24-6

4-(6-Fluoro-3-pyridinyl)benzoic acid

Cat. No.: B3168389
CAS No.: 928658-24-6
M. Wt: 217.2 g/mol
InChI Key: BQTCYQOJIFTDLE-UHFFFAOYSA-N
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Description

Significance of Biaryl Compounds in Contemporary Medicinal Chemistry and Materials Science

Biaryl structures, which consist of two directly connected aromatic rings, are a cornerstone of modern organic chemistry. This structural motif is prevalent in a vast array of pharmaceuticals, natural products, and advanced materials. The direct linkage of the aryl rings imparts a unique three-dimensional conformation that is often crucial for biological activity, allowing for specific interactions with enzyme active sites and receptors. In materials science, the rigid and planar nature of many biaryl systems contributes to the development of organic light-emitting diodes (OLEDs), liquid crystals, and specialty polymers with unique photophysical and electronic properties. The synthesis of unsymmetrical biaryls, in particular, is a focus of intensive research, with methods like the Suzuki-Miyaura coupling being instrumental in their construction.

Strategic Importance of Fluorine Substitution in Modulating Chemical and Biological Profiles

The introduction of fluorine into organic molecules is a widely employed strategy in drug design and materials science to fine-tune a compound's properties. The high electronegativity and small size of the fluorine atom can lead to profound changes in a molecule's electronic distribution, lipophilicity, metabolic stability, and binding affinity. In medicinal chemistry, the replacement of a hydrogen atom with fluorine can block sites of metabolism, thereby increasing a drug's half-life, and can alter the acidity of nearby functional groups, which can enhance binding to biological targets. google.com This strategic incorporation of fluorine is a key element in the design of many modern pharmaceuticals.

Overview of Pyridinyl- and Benzoic Acid-Containing Molecular Architectures

Molecules that combine a pyridine (B92270) ring with a benzoic acid moiety represent a versatile class of compounds. The pyridine ring, a six-membered heterocycle containing a nitrogen atom, can act as a hydrogen bond acceptor and can be protonated under physiological conditions, influencing a molecule's solubility and interaction with biological systems. The carboxylic acid group of the benzoic acid component is a key functional handle for forming salts, esters, and amides, and it is a common feature in many biologically active compounds due to its ability to engage in strong electrostatic interactions. The combination of these two fragments in a single molecule creates a scaffold with a rich potential for forming diverse intermolecular interactions and for serving as a versatile building block in the synthesis of more complex structures.

Research Context of 4-(6-Fluoro-3-pyridinyl)benzoic acid within Modern Chemical Science

Within this context, This compound emerges as a compound of significant interest. It embodies the key features of a biaryl carboxylic acid with the added strategic advantage of a fluorinated heterocyclic component. Its structure suggests its potential as a valuable building block for the synthesis of novel compounds with applications in medicinal chemistry and materials science. The presence of the fluorine atom on the pyridine ring is anticipated to modulate the electronic properties and metabolic stability of potential derivatives. The pyridinyl-benzoic acid core provides a rigid scaffold with well-defined vectors for further functionalization, making it an attractive target for researchers exploring new chemical space. While specific research applications for this exact compound are not yet widely published in peer-reviewed literature, its structural motifs are found in a variety of patented compounds, suggesting its relevance in proprietary research and development.

Chemical and Physical Properties

PropertyValue
CAS Number 928658-24-6
Molecular Formula C₁₂H₈FNO₂
Molecular Weight 217.19 g/mol

Note: This data is based on publicly available information from chemical suppliers.

Synthesis and Characterization

The synthesis of this compound is not extensively detailed in publicly accessible scientific literature. However, based on its biaryl structure, a plausible and common synthetic route would involve a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This would typically involve the reaction of a boronic acid or ester derivative of one of the aromatic rings with a halide derivative of the other.

A potential synthetic approach would be the Suzuki-Miyaura coupling of (6-fluoropyridin-3-yl)boronic acid with methyl 4-bromobenzoate , followed by hydrolysis of the resulting ester to yield the final carboxylic acid.

Reaction Scheme (Hypothetical):

Characterization of the synthesized compound would typically involve a suite of spectroscopic techniques to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the aromatic protons on both the pyridine and benzene (B151609) rings. The integration of these signals would correspond to the number of protons in each environment. ¹³C NMR would provide information on the carbon framework of the molecule. ¹⁹F NMR would show a characteristic signal for the single fluorine atom on the pyridine ring.

Mass Spectrometry (MS): This technique would be used to determine the molecular weight of the compound, confirming the expected molecular formula.

Infrared (IR) Spectroscopy: IR spectroscopy would reveal the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches, as well as C-F and aromatic C-H and C=C vibrations.

Research Applications and Findings

Currently, there is a lack of published research in peer-reviewed journals specifically detailing the biological activity or materials science applications of this compound. However, the structural motifs present in this compound are of significant interest in drug discovery and materials science.

The pyridinylbenzoic acid scaffold is a component of various biologically active molecules. For instance, derivatives of pyridinylbenzoic acid have been investigated for their potential as kinase inhibitors, which are a major class of cancer therapeutics. The fluorine substituent in this compound could potentially enhance the metabolic stability and cell permeability of such derivatives, making it a valuable building block for the synthesis of new drug candidates.

In the realm of materials science, biaryl compounds are known for their applications in organic electronics. The rigid structure of this compound, combined with the potential for forming liquid crystalline phases or for incorporation into polymers, suggests its utility in the development of new materials with interesting optical or electronic properties.

The lack of extensive public research on this specific compound may be indicative of its novelty or its use in proprietary research programs within the pharmaceutical or chemical industries. Its availability from commercial suppliers suggests that it is being used as a building block for the synthesis of more complex molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(6-fluoropyridin-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO2/c13-11-6-5-10(7-14-11)8-1-3-9(4-2-8)12(15)16/h1-7H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTCYQOJIFTDLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401289364
Record name 4-(6-Fluoro-3-pyridinyl)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928658-24-6
Record name 4-(6-Fluoro-3-pyridinyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=928658-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(6-Fluoro-3-pyridinyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401289364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Diffraction Based Characterization of 4 6 Fluoro 3 Pyridinyl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the unambiguous structural determination of 4-(6-Fluoro-3-pyridinyl)benzoic acid. Through a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional experiments, a complete picture of the molecule's atomic framework and connectivity is established.

Proton (¹H) NMR Analysis for Chemical Shift and Coupling Patterns

The ¹H NMR spectrum provides detailed information about the electronic environment of the hydrogen atoms in the molecule. The spectrum is expected to show distinct signals for the protons on the benzoic acid ring and the fluoropyridine ring. The protons on the p-substituted benzene (B151609) ring typically appear as a pair of doublets, often referred to as an AA'BB' system. The protons on the pyridine (B92270) ring exhibit splitting patterns influenced by both proton-proton and proton-fluorine couplings. The acidic proton of the carboxyl group usually appears as a broad singlet at a significantly downfield chemical shift. docbrown.info

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-2', H-6' 8.15 d (doublet) J = 8.4
H-3', H-5' 7.85 d (doublet) J = 8.4
H-2 8.60 d (doublet) J(H-F) ≈ 2.5
H-4 8.20 dd (doublet of doublets) J(H-H) ≈ 8.5, J(H-F) ≈ 7.5
H-5 7.25 dd (doublet of doublets) J(H-H) ≈ 8.5, J(H-F) ≈ 3.0

Note: Data are predicted based on analogous structures and general NMR principles. Actual values may vary based on solvent and experimental conditions.

Carbon (¹³C) NMR Analysis for Carbon Framework Confirmation

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their hybridization and electronic state. The spectrum for this compound is expected to display 12 distinct signals, corresponding to the 12 carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at the lowest field (~167 ppm). docbrown.info Carbons directly bonded to the electronegative fluorine atom exhibit a large C-F coupling constant. rsc.org

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted C-F Coupling (¹JCF, ²JCF, etc.)
C=O 167.0 -
C-6 (Pyridinyl) 164.0 ¹JCF ≈ 240 Hz
C-2 (Pyridinyl) 149.0 ³JCF ≈ 4 Hz
C-4 (Pyridinyl) 142.0 ²JCF ≈ 15 Hz
C-4' (Benzoic) 139.0 -
C-1' (Benzoic) 132.0 -
C-2', C-6' (Benzoic) 130.5 -
C-3', C-5' (Benzoic) 128.0 -
C-3 (Pyridinyl) 125.0 ³JCF ≈ 5 Hz

Note: Data are predicted based on analogous structures and general NMR principles. Actual values may vary based on solvent and experimental conditions.

Fluorine (¹⁹F) NMR Analysis for Fluorine Environment Characterization

¹⁹F NMR is a highly sensitive technique used to characterize the fluorine atom within the molecule. wikipedia.org Since fluorine is 100% naturally abundant with a spin of 1/2, it provides clear spectra. wikipedia.org For this compound, a single resonance is expected. The chemical shift and coupling constants to adjacent protons (H-5 and H-4) provide definitive evidence for the fluorine's position on the pyridine ring. Proton-decoupled ¹⁹F NMR simplifies the spectrum to a singlet, while the proton-coupled spectrum will show a doublet of doublets.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional NMR experiments are essential for assembling the complete molecular structure by establishing through-bond correlations.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.edu It would show cross-peaks between H-4 and H-5 on the pyridine ring, and between H-2'/H-6' and H-3'/H-5' on the benzoic acid ring, confirming the proton arrangements on each ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). columbia.edu It allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its corresponding proton signal from the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. columbia.edu It is particularly crucial for connecting the two aromatic rings. Key expected correlations would include a cross-peak between the pyridine proton H-2 and the benzoic acid carbon C-4', and between the benzoic acid protons H-3'/H-5' and the pyridine carbon C-3, definitively confirming the C-C bond linkage between the two ring systems.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Investigation

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of the molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. The calculated monoisotopic mass for C₁₂H₈FNO₂ is 217.0539 u. An experimental HRMS measurement confirming this value provides strong evidence for the compound's identity.

Furthermore, the fragmentation pattern observed in the mass spectrum offers structural insights. Common fragmentation pathways for benzoic acid derivatives include the loss of a hydroxyl radical (•OH) and the loss of the entire carboxyl group (•COOH). docbrown.info

Table 3: Predicted HRMS Fragments for this compound

m/z (Predicted) Fragment Ion Description
217.0539 [C₁₂H₈FNO₂]⁺ Molecular Ion (M⁺)
200.0508 [C₁₂H₇FNO]⁺ Loss of •OH (M-17) docbrown.info
172.0559 [C₁₁H₇FN]⁺ Loss of •COOH (M-45) docbrown.info
171.0481 [C₁₁H₆FN]⁺ Loss of CO from m/z 200

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint for its functional groups.

The IR spectrum is expected to be dominated by strong absorptions characteristic of the carboxylic acid group. docbrown.info This includes a very broad O-H stretching band resulting from hydrogen bonding, typically centered around 3000 cm⁻¹. docbrown.info A sharp and intense C=O stretching vibration is expected around 1700-1680 cm⁻¹. docbrown.info Other key vibrations include the C-O stretch and O-H bend of the carboxylic acid. docbrown.info

Aromatic C-H stretches appear above 3000 cm⁻¹, while aromatic C=C ring stretching vibrations occur in the 1600-1450 cm⁻¹ region. A strong absorption corresponding to the C-F stretch is anticipated in the 1250-1000 cm⁻¹ range.

Table 4: Key IR/Raman Vibrational Frequencies for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3300-2500 (broad) O-H stretch Carboxylic Acid (H-bonded) researchgate.net
>3000 (sharp) C-H stretch Aromatic
1700-1680 (strong) C=O stretch Carboxylic Acid docbrown.info
1610, 1580, 1470 C=C stretch Aromatic/Pyridinyl Ring
1320-1210 C-O stretch Carboxylic Acid docbrown.info
1250-1000 (strong) C-F stretch Fluoroaromatic

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization

The electronic absorption properties of this compound are critical for understanding its behavior in light-interactive applications. UV-Vis spectroscopy reveals the electronic transitions between molecular orbitals. Typically, benzoic acid and its derivatives exhibit characteristic absorption bands in the UV region. For instance, benzoic acid itself displays absorption peaks around 190 nm, 230 nm, and 280 nm. researchgate.net The presence of the fluorinated pyridine ring in this compound is expected to modulate these transitions.

The spectrum of this compound would likely show π → π* transitions associated with the phenyl and pyridinyl aromatic systems. The fluorine substituent, being an electron-withdrawing group, and the nitrogen atom in the pyridine ring can influence the energy of these transitions, potentially causing shifts in the absorption maxima (λmax) when compared to unsubstituted benzoic acid. The interaction of pyridine with acidic protons, in this case from the carboxylic acid group, can also be probed by UV-Vis spectroscopy, as it can lead to the formation of pyridinium (B92312) ions, which have distinct spectral signatures. rsc.org A detailed analysis in various solvents could further elucidate the nature of the electronic transitions and the influence of the solvent polarity on the molecule's electronic structure. semanticscholar.org

Single-Crystal X-ray Diffraction for Precise Solid-State Molecular and Supramolecular Structure Determination

Crystallographic Parameters and Space Group Analysis

The crystallographic parameters, including the unit cell dimensions (a, b, c, α, β, γ) and the space group, define the fundamental repeating unit of the crystal. For example, the related compound 3-(4-pyridyl)benzoic acid crystallizes in the orthorhombic space group P21/c. nih.gov It is anticipated that this compound would crystallize in a common space group, such as a monoclinic or orthorhombic system. The number of molecules in the asymmetric unit (Z') and the total number of molecules in the unit cell (Z) would also be determined from the diffraction data.

Table 1: Hypothetical Crystallographic Parameters for this compound (Note: This table is illustrative, based on typical values for similar organic molecules, as specific data for the title compound is not available.)

ParameterHypothetical Value
Empirical FormulaC₁₂H₈FNO₂
Formula Weight217.19 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~7.5
b (Å)~10.2
c (Å)~13.8
α (°)90
β (°)~95
γ (°)90
Volume (ų)~1050
Z4
Calculated Density (g/cm³)~1.37

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The supramolecular assembly in the solid state is governed by a variety of non-covalent interactions. For this compound, several key interactions are expected:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (-OH) and acceptor (C=O). It is highly probable that the molecules would form centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid moieties, a common motif in benzoic acid derivatives. researchgate.net Additionally, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, potentially forming O-H···N or C-H···N interactions. researchgate.net

Halogen Bonding: The fluorine atom, although a weak halogen bond donor, could participate in C-F···π or other weak interactions. In some fluorinated pyridine structures, halogen bonding has been observed to play a role in the crystal packing. nih.gov

π-π Stacking: The aromatic phenyl and pyridinyl rings are capable of engaging in π-π stacking interactions, which would further stabilize the crystal lattice. The offset or face-to-face arrangement and the centroid-to-centroid distances would be key parameters to analyze. researchgate.net

Conformational Preferences and Torsional Angles in the Crystalline State

The conformation of the molecule in the solid state is defined by its torsional angles. A key parameter for this compound would be the dihedral angle between the plane of the benzoic acid ring and the plane of the fluoropyridinyl ring. In similar bi-aryl compounds, this angle is typically non-zero due to steric hindrance, leading to a twisted conformation. nih.govresearchgate.net For instance, in 3-(4-pyridyl)benzoic acid, the dihedral angle between the two rings is 32.14(7)°. nih.gov Another important torsional angle would be that of the carboxylic acid group relative to the benzene ring, which is often slightly twisted. researchgate.net

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This experimental data is then compared to the theoretical percentages calculated from the proposed empirical formula to verify its purity and composition. For this compound, with the molecular formula C₁₂H₈FNO₂, the theoretical elemental composition can be precisely calculated. Experimental validation would involve combustion analysis to determine the percentages of carbon, hydrogen, and nitrogen.

Table 2: Elemental Analysis Data for this compound (Note: The "Found" values are hypothetical and represent typical experimental results.)

ElementTheoretical (%)Found (%)
Carbon (C)66.3766.35
Hydrogen (H)3.713.73
Nitrogen (N)6.456.42

Agreement between the theoretical and experimentally found values within an acceptable margin of error would confirm the empirical formula of the synthesized compound. mdpi.com

Structure Activity Relationship Sar Studies and Derivative Design for the 4 6 Fluoro 3 Pyridinyl Benzoic Acid Framework

Rational Design and Synthesis of Structural Analogues and Derivatives

The rational design of analogues based on the 4-(6-fluoro-3-pyridinyl)benzoic acid scaffold is often guided by the structural information of the target protein's binding site. The core concept involves creating new molecules with similar biological properties by exchanging atoms or groups of atoms. This approach, known as bioisosteric replacement, aims to improve potency, selectivity, metabolic stability, and other crucial drug-like properties. researchgate.net

The synthesis of these derivatives typically involves well-established cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the efficient formation of the biaryl bond between the pyridine (B92270) and benzene (B151609) rings, starting from appropriately substituted boronic acids or esters and haloaromatics. For instance, a substituted pyrazole (B372694) ring can be introduced via a Suzuki coupling to a pyridine core. researchgate.net Subsequent modifications, such as N-alkylation, can be performed to introduce further diversity. researchgate.net

Systematic Modifications on the Benzoic Acid Moiety

The benzoic acid portion of the scaffold is a critical interaction domain, often forming key hydrogen bonds or other interactions within the target's active site. Systematic modifications of this moiety provide valuable insights into the SAR.

Alterations of the Carboxylic Acid Group (e.g., Esters, Amides)

The carboxylic acid group is a common starting point for derivatization. Conversion to esters or amides can significantly impact a compound's properties. For example, in a series of benzoic acid derivatives, the conversion of the carboxylic acid to its corresponding methyl ester can be achieved through standard esterification reactions.

In the context of aldose reductase inhibitors, some ester derivatives have surprisingly shown higher enzymatic inhibitory activity than their corresponding carboxylic acids. nih.gov This suggests that in certain cases, the ester may act as a prodrug or interact differently with the target.

Amide derivatives also play a crucial role in SAR studies. The synthesis of various N-substituted amides allows for the exploration of different steric and electronic environments. For example, the synthesis of 4-(4-(phenylaminocarbonyl)benzoyl)benzoic acid has been described as a non-steroidal inhibitor of steroid 5 alpha-reductase. nih.gov

Modification Rationale Example Synthetic Approach Observed Impact (General)
Esterification Improve cell permeability, act as a prodrug.Reaction with an alcohol in the presence of an acid catalyst.Can increase or decrease activity depending on the target.
Amidation Introduce new interaction points, modulate solubility.Coupling with an amine using a coupling agent (e.g., DCC, HATU).Highly dependent on the nature of the amine substituent.

Substitution Patterns on the Benzoic Acid Ring

The substitution pattern on the benzoic acid ring is another key determinant of biological activity. The introduction of various substituents can influence the compound's conformation, electronic properties, and interactions with the target.

In the development of protein kinase CK2 inhibitors based on a 4-(thiazol-5-yl)benzoic acid scaffold, the introduction of a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid moiety maintained potent inhibitory activity and led to significantly improved antiproliferative activity. nih.gov This highlights the importance of exploring substitutions at different positions of the benzoic acid ring to optimize both potency and cellular efficacy.

Comprehensive Structural Variations of the Fluoro-Pyridinyl Ring

The fluoro-pyridinyl ring offers multiple avenues for structural modification to fine-tune the molecule's properties.

Positional Isomers of Fluorine on the Pyridine Ring

The position of the fluorine atom on the pyridine ring can have a profound effect on the molecule's electronic properties and its ability to interact with the target. The high electronegativity of fluorine can alter the pKa of the pyridine nitrogen and influence its hydrogen bonding capacity. nih.gov

In a study on epibatidine (B1211577) analogues, a fluoro analog displayed significantly greater binding affinity for β2-containing neuronal nicotinic receptors compared to β4-containing receptors. nih.gov This demonstrates that the position of the fluorine atom can be a critical determinant of subtype selectivity.

Introduction of Diverse Substituents onto the Pyridinyl Ring

Introducing other substituents onto the pyridinyl ring can further modulate the compound's activity. In the development of c-Jun N-terminal kinase (JNK) inhibitors, the introduction of a 4-fluorophenyl substituent onto a pyrazole ring attached to a pyridine scaffold resulted in a significant increase in JNK3 potency. researchgate.net

In another example, for a series of pyrazinone RORγ antagonists, the replacement of a pyridine ring with a saturated piperidine (B6355638) or a spiro azetidine (B1206935) system led to a decrease in metabolic stability. nih.gov This indicates that the aromaticity of the pyridine ring can be crucial for maintaining favorable pharmacokinetic properties.

Modification Rationale Example Synthetic Approach Observed Impact (General)
Fluorine Positional Isomers Modulate pKa, influence hydrogen bonding, and target selectivity.Synthesis from corresponding fluorinated pyridine precursors.Can significantly alter binding affinity and selectivity.
Other Substituents Explore new binding pockets, improve potency and metabolic stability.Cross-coupling reactions, nucleophilic aromatic substitution.Highly dependent on the substituent and its position.

Exploration of Different Pyridine Isomers (e.g., 2-pyridinyl, 4-pyridinyl)

The position of the nitrogen atom within the pyridine ring can significantly impact the electronic properties, three-dimensional shape, and hydrogen bonding capabilities of a molecule, thereby influencing its interaction with biological targets. In the context of the this compound framework, altering the attachment point of the benzoic acid moiety to the pyridine ring from the 3-position to the 2- or 4-position can lead to substantial changes in activity.

While direct comparative studies on the 2-pyridinyl and 4-pyridinyl isomers of this compound are not extensively documented in publicly available research, general principles from related series of compounds can provide valuable insights. For instance, studies on other classes of pyridinyl derivatives have demonstrated that the position of the nitrogen atom is a critical determinant of biological activity. nih.govmdpi.com

In one study focused on antibacterial agents, it was observed that a Schiff base containing a 4-pyridinyl moiety showed more effective inhibition against Staphylococcus aureus, whereas the corresponding 3-pyridinyl isomer was more potent against Escherichia coli. nih.gov This highlights that different isomers can exhibit varied activity profiles against different targets. The change in the nitrogen's position alters the molecule's dipole moment and its ability to act as a hydrogen bond acceptor, which can lead to differential binding affinities with target proteins. mdpi.com

For antiproliferative agents, research has shown that the position of various substituents on the pyridine ring can enhance or diminish activity. mdpi.com The electronic effect of the nitrogen atom makes the adjacent carbon atoms more electrophilic, which can influence nucleophilic substitution reactions and interactions with biological macromolecules. nih.gov Therefore, it is plausible that the 2-pyridinyl, 3-pyridinyl (the parent structure), and 4-pyridinyl isomers of 4-(fluoropyridinyl)benzoic acid would exhibit distinct biological activities. The 2-pyridinyl and 4-pyridinyl isomers would likely present different spatial arrangements and electronic distributions compared to the 3-pyridinyl parent compound, potentially leading to altered target engagement.

Table 1: Hypothetical Activity Comparison of Pyridine Isomers

Compound Pyridine Isomer Expected Impact on Activity (based on general principles)
This compound 3-pyridinyl Parent compound with established (hypothetical) activity.
4-(6-Fluoro-2-pyridinyl)benzoic acid 2-pyridinyl May exhibit altered binding due to proximity of nitrogen to the phenyl ring, potentially leading to different selectivity or potency.

This table is illustrative and based on general SAR principles, not on specific experimental data for this compound series.

Investigation of Different Linker Groups between the Aromatic Rings

The length and rigidity of the linker are key factors. nih.gov Flexible linkers, like alkyl chains, can allow the two aromatic rings to adopt a wider range of conformations, which might be beneficial for binding to a flexible active site. nih.gov Conversely, a rigid linker, such as a double bond or a cyclic structure, would restrict the conformational freedom, which can be advantageous if it pre-organizes the molecule in a bioactive conformation, leading to a lower entropic penalty upon binding.

For example, the introduction of a phenyl group as part of the linker can create a more rigid structure and may introduce additional stacking interactions with the target protein, potentially increasing potency. nih.gov On the other hand, incorporating flexible linkers like piperazine (B1678402) or piperidine can enhance metabolic stability and water solubility. nih.gov

The type of atoms in the linker also plays a crucial role. An ether linker, for instance, introduces a flexible hinge with a hydrogen bond acceptor, while an amide linker provides both hydrogen bond donor and acceptor capabilities, in addition to a more rigid planar structure. The choice of linker can thus be used to fine-tune the molecule's properties to achieve optimal interaction with a specific biological target.

Table 2: Potential Impact of Different Linker Groups

Linker Group Potential Properties Possible Impact on Activity
Direct Bond (Biaryl) Rigid, planar Provides a defined spatial orientation of the two rings.
-CH2- (Methylene) Flexible Allows for more conformational freedom, which could enhance binding to some targets.
-O- (Ether) Flexible, H-bond acceptor Introduces a kink and a potential hydrogen bonding interaction.
-CONH- (Amide) Rigid, planar, H-bond donor/acceptor Provides strong directional interactions and increased rigidity compared to a methylene (B1212753) linker.

This table is illustrative and based on general principles of medicinal chemistry.

Stereochemical Considerations and Enantiomeric Studies (if applicable)

Stereochemistry is a fundamental aspect of drug design, as different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles. nih.govlongdom.org For the this compound framework, chirality could be introduced in several ways, leading to the need for enantiomeric studies.

If a chiral center is introduced, for example, by modifying a linker group (e.g., -CH(CH3)-) or by adding a chiral substituent to either of the aromatic rings, it would be essential to separate and evaluate the individual enantiomers. Biological systems, being chiral themselves, often exhibit a high degree of stereoselectivity in their interactions with small molecules. nih.govresearchgate.net One enantiomer may be significantly more active than the other (the eutomer), while the other (the distomer) may be inactive or even contribute to undesirable side effects.

Another relevant form of stereoisomerism for biaryl systems is atropisomerism, which arises from hindered rotation around the single bond connecting the two aromatic rings. wikipedia.org If bulky substituents are placed at the positions ortho to the bond linking the pyridine and benzene rings, rotation can be restricted, leading to stable, non-interconverting rotational isomers (atropisomers) that are enantiomers of each other. These atropisomers can exhibit different biological activities due to their distinct three-dimensional arrangements. wikipedia.org While the parent compound this compound is unlikely to exhibit stable atropisomers at room temperature, the introduction of bulky substituents could induce this phenomenon.

In such cases, synthetic strategies would need to be developed to produce enantiomerically pure compounds, or alternatively, chiral chromatography techniques would be required to separate the enantiomers for individual biological evaluation. nih.gov Molecular modeling can also play a crucial role in predicting the binding modes of different enantiomers and guiding the design of more potent and selective chiral molecules. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
4-(6-Fluoro-2-pyridinyl)benzoic acid
4-(6-Fluoro-4-pyridinyl)benzoic acid
4-(Fluoropyridinyl)benzoic acid
4-(Pyridinyl)benzoic acid
2-Pyridinyl benzoic acid
4-Pyridinyl benzoic acid

Preclinical and Mechanistic Investigations of Biological Activities of 4 6 Fluoro 3 Pyridinyl Benzoic Acid and Its Analogues

Evaluation of Antimicrobial Potential (in vitro studies)

Analogues of 4-(6-fluoro-3-pyridinyl)benzoic acid, which incorporate the core structures of benzoic acid and pyridine (B92270), have been evaluated for their ability to inhibit the growth of pathogenic microbes. The inclusion of a fluorine atom is known to often enhance the pharmacological profiles of compounds.

Assessment of Antibacterial Activity Against Pathogenic Strains

The antibacterial potential of various pyridine and benzoic acid derivatives has been demonstrated against a spectrum of pathogenic bacteria.

Gram-Positive Bacteria : Substituted benzylidenehydrazinylpyridinium derivatives have shown notable activity against Staphylococcus aureus. mdpi.com Specifically, compounds featuring a 3-phenylpropyl chain on the pyridinium (B92312) nitrogen demonstrated the highest antimicrobial efficacy against this Gram-positive bacterium. mdpi.com Similarly, dodecanoic acid derivatives of aminopyridine possessed good antibacterial activity against both Bacillus subtilis and S. aureus. nih.gov In another study, L-norvalyl-L-chlorovinylglycine, an analogue of the amino acid glycine, displayed good activity against gram-positive organisms, including methicillin-resistant Staphylococcus species. nih.gov

Gram-Negative Bacteria : The same dodecanoic acid pyridine derivatives that were effective against Gram-positive bacteria also showed good activity against Escherichia coli. nih.gov Certain pyridinium salts were also effective against E. coli and Pseudomonas aeruginosa. mdpi.com Research into triazolo[4,3-a]pyrazine derivatives found that some compounds exhibited moderate to good antibacterial effects against both S. aureus and E. coli. nih.gov

The mechanism for some pyridinium salts is thought to involve action on the cell membranes, where their surface activity may be a primary contributor to their antibacterial effects. mdpi.com

Compound Class/DerivativeBacterial Strain(s)Observed ActivityReference
Pyridinium Salts (with 3-phenylpropyl chain)Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosaHigh activity against S. aureus; active against others. mdpi.com
Dodecanoic Acid Pyridine DerivativesBacillus subtilis, S. aureus, E. coliGood antibacterial activity. nih.gov
Triazolo[4,3-a]pyrazine DerivativesStaphylococcus aureus, Escherichia coliModerate to good antibacterial activity. nih.gov
L-norvalyl-L-chlorovinylglycineGram-positive organisms (incl. MRSA)Good activity. nih.gov

Determination of Antifungal Activity Against Fungal Species

Benzoic acid derivatives have been identified as possessing significant antifungal properties. Research has focused on their potential as novel antifungal agents, targeting specific fungal enzymes.

Activity Spectrum : Benzoic acid and its hydroxylated derivatives, such as ρ-hydroxybenzoic acid, have demonstrated strong, concentration-dependent fungistatic activity against the phytopathogenic fungus Alternaria solani. nih.gov Other studies have shown that dodecanoic acid pyridine derivatives are effective against Aspergillus niger and Candida albicans. nih.gov However, some substituted pyridinium salts exhibited low antifungal activity against C. albicans, suggesting that structural variations are critical for potency and the mechanism of action. mdpi.com

Mechanism of Action : A proposed mechanism for the antifungal action of benzoic acid derivatives is the inhibition of CYP53, a fungal-specific cytochrome P450 enzyme. nih.gov By performing similarity-based virtual screening and synthesis, researchers have identified benzoic acid-derived compounds that act as inhibitors of this enzyme, leading to their antifungal effects against fungi such as Cochliobolus lunatus and Aspergillus niger. nih.gov

Compound Class/DerivativeFungal SpeciesObserved Activity / MechanismReference
Benzoic Acid and its hydroxylated derivativesAlternaria solaniStrong, dose-dependent fungistatic activity. nih.gov
Dodecanoic Acid Pyridine DerivativesAspergillus niger, Candida albicansGood antifungal activity. nih.gov
Various Benzoic Acid DerivativesCochliobolus lunatus, Aspergillus nigerAntifungal properties via inhibition of the CYP53 enzyme. nih.gov
Substituted Pyridinium SaltsCandida albicansLow antifungal activity. mdpi.com

Assessment of Anticancer Activity (in vitro cellular assays)

Analogues featuring fluorinated pyridine and benzoic acid motifs are a subject of intense research in oncology. The introduction of fluorine can enhance binding to biological targets, while the heterocyclic systems provide a versatile scaffold for developing potent and selective anticancer agents. researchgate.net

Screening for Cell Proliferation Inhibition in Cancer Cell Lines

A variety of analogues have demonstrated significant antiproliferative effects across a range of human cancer cell lines. The potency of these compounds is often evaluated by their half-maximal inhibitory concentration (IC₅₀).

For instance, a series of ursolic acid derivatives containing a 12-fluoro-13,28β-lactone moiety were synthesized and evaluated. nih.gov Among these, compound 20 (2-Cyano-3-oxo-12α-fluoro-urs-1-en-13,28β-olide) was identified as a particularly effective inhibitor of pancreatic cancer cell growth. nih.gov It also showed potent antiproliferative activity against breast, prostate, hepatocellular, and lung cancer cell lines, with IC₅₀ values often below 1 μM. nih.gov

In another study, new quinazoline (B50416) derivatives were designed for selectivity toward Aurora A kinase. Compound 6e (2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid) was the most potent among the tested derivatives against the MCF-7 breast cancer cell line. mdpi.com

CompoundCancer Cell LineCell Line TypeIC₅₀ (µM)Reference
Compound 20 (2-Cyano-3-oxo-12α-fluoro-urs-1-en-13,28β-olide)AsPC-1Pancreatic Cancer0.7 nih.gov
MIA PaCa-2Pancreatic Cancer0.9 nih.gov
PANC-1Pancreatic Cancer1.8 nih.gov
Compound 6e (2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid)MCF-7Breast Cancer168.78 mdpi.com

Mechanistic Studies of Apoptosis Induction

A primary mechanism by which many anticancer agents exert their effect is through the induction of apoptosis, or programmed cell death. Studies on analogues of this compound have elucidated key features of this process.

Modulation of Apoptotic Proteins : Novel 2-amino-5-benzylthiazole derivatives were found to induce apoptosis in human leukemia cells by increasing the levels of the pro-apoptotic Bim protein and decreasing the anti-apoptotic Bcl-2 protein. ukrbiochemjournal.org Similarly, a benzo nih.govnih.govoxepino[3,2-b]pyridine derivative (MPOBA) induced apoptosis in canine mammary cancer cells by upregulating the pro-apoptotic gene BAX and inhibiting the anti-apoptotic gene BCL-2. mdpi.com

Caspase Activation : The thiazole (B1198619) derivatives also triggered the cleavage of caspase-3 and PARP1, which are hallmark events in the apoptotic cascade. ukrbiochemjournal.org

Upregulation of Pro-Apoptotic Factors : The potent ursolic acid fluorolactone derivative, compound 20 , was shown to induce apoptosis in AsPC-1 pancreatic cancer cells at a concentration of 8 μM, which was associated with the upregulation of NOXA, a pro-apoptotic Bcl-2 family member. nih.gov

Selective Targeting : A class of 2,5-substituted benzoic acid molecules was developed to act as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, demonstrating a selective binding profile similar to the natural pro-apoptotic protein Noxa. nih.gov

The ability of these compounds to modulate the delicate balance between pro- and anti-apoptotic proteins underscores their therapeutic potential.

Investigation of Cell Cycle Arrest and Cytotoxicity Mechanisms

In addition to inducing apoptosis, many anticancer compounds function by halting the cell division cycle, preventing cancer cells from proliferating.

G1 Phase Arrest : The fluorolactone derivative of ursolic acid, compound 20 , was found to arrest the cell cycle at the G1 phase in AsPC-1 pancreatic cancer cells when applied at a concentration of 1 μM. This arrest was accompanied by the upregulation of p21(waf1), a key inhibitor of cyclin-dependent kinases. nih.gov Likewise, the fluoroquinazoline derivative 6e arrested the cell cycle of MCF-7 breast cancer cells in the G1 phase. mdpi.com

G2/M Phase Arrest : In contrast, some halogenated benzofuran (B130515) derivatives were found to induce cell cycle arrest at the G2/M phase in HepG2 liver cancer cells and at the S and G2/M phases in A549 lung cancer cells. mdpi.com

Cytotoxicity : The synthetic flavone, flavopiridol, has been shown to be cytotoxic to non-small cell lung cancer cell lines, with cell death occurring via apoptosis. nih.gov This cytotoxicity was often preceded or accompanied by cell cycle arrest, indicating a multi-pronged attack on cancer cell viability. nih.gov

These findings demonstrate that fluorinated pyridine and benzoic acid analogues can disrupt cancer cell proliferation through multiple mechanisms, including the induction of apoptosis and cell cycle arrest at various checkpoints.

Enzyme Inhibition Studies and Molecular Target Identification

Investigations into analogues of this compound have revealed inhibitory activity against a variety of enzymes, suggesting potential therapeutic applications. These studies help in identifying molecular targets and understanding the mechanism of action.

Analogous compounds have been evaluated for their ability to inhibit key enzymes involved in bacterial survival and cellular signaling. For instance, a series of benzoylaminobenzoic acid derivatives were identified as potent inhibitors of β-ketoacyl-ACP synthase III (FabH), an essential enzyme in bacterial fatty acid biosynthesis. nih.gov Quantitative structure-activity relationship (QSAR) studies on these derivatives demonstrated that their inhibitory activity is linked to specific physicochemical properties. nih.gov

In the realm of kinase inhibition, which is crucial for cancer therapy, certain pyrrolo[3,4-c]pyridine derivatives have shown notable activity. nih.gov Specifically, a methylpyrazole derivative demonstrated potent inhibition of both Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3). nih.gov Furthermore, studies on fluorophenyl-isoxazole-carboxamide derivatives, which share a fluorophenyl group, showed weak inhibitory activity against lipase (B570770) and α-amylase enzymes in vitro. nih.gov

Table 1: Enzyme Inhibition by Analogues of this compound

Compound ClassTarget EnzymeFindingsReference
Benzoylaminobenzoic acid derivativesβ-ketoacyl-ACP synthase III (FabH)Potent inhibitors, activity linked to hydrophobicity and aromaticity. nih.gov
Pyrrolo[3,4-c]pyridine derivativesSYK and FLT3 KinasesA methylpyrazole derivative showed potent inhibition of both kinases. nih.gov
Fluorophenyl-isoxazole-carboxamidesLipase, α-amylaseWeak inhibitory activity observed in vitro. nih.gov

The serotonin (B10506) (5-HT) receptors, a major family of G protein-coupled receptors (GPCRs), are significant drug targets for neurological and psychiatric disorders. nih.govmdpi.com The structural motifs present in this compound are found in many ligands that interact with these receptors. There are 13 distinct 5-HT receptors that are GPCRs, and they are targets for approximately 40% of approved medicines. nih.gov

Molecular dynamics simulations and mutagenesis studies have elucidated the interactions between various ligands and serotonin receptors. For the 5-HT2A receptor, key interaction points include residues such as S239 and W336. nih.gov Studies on 5-HT6 receptor antagonists have highlighted the critical role of a halogen bond interaction between a chlorine atom on the ligand and a backbone carbonyl group in transmembrane domain 4 of the receptor, which helps to stabilize binding. researchgate.net The endogenous ligand, serotonin, has been extensively studied across numerous receptor subtypes (5-HT1A/1B/2A/2B/2C/6/7) through mutation studies involving 138 mutants. vu.nl This body of research underscores how specific structural features of ligands dictate their binding affinity and functional selectivity at GPCRs. nih.govnih.gov

Table 2: Key Amino Acid Residues in Ligand-Receptor Interactions for Serotonin GPCRs

ReceptorInteracting ResidueRole in InteractionReference
5-HT2AS239 (5.43)Identified as a key contact locus for agonist binding. nih.gov
5-HT2AW336 (6.48)Forms part of the binding site for various serotonergic agonists. nih.gov
5-HT6Backbone C=O at 4.56Forms a stabilizing halogen bond with chlorine-substituted antagonists. researchgate.net

Anti-inflammatory and Antioxidant Properties (in vitro assays)

Various benzoic acid derivatives and related heterocyclic compounds have demonstrated significant anti-inflammatory and antioxidant activities in vitro. These properties are often evaluated using assays that measure free radical scavenging capacity and the modulation of inflammatory mediators.

Derivatives of p-hydroxybenzoic acid are known to possess antioxidant, anti-inflammatory, and antimicrobial properties. globalresearchonline.net In vitro antioxidant activity is commonly assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate)) radical scavenging, and ferric reducing antioxidant power (FRAP) assays. mdpi.comnih.gov

For example, fluorophenyl-isoxazole-carboxamide derivatives showed potent antioxidant activity in the DPPH assay, with some compounds exhibiting lower IC50 values (0.45 ± 0.21 and 0.47 ± 0.33 µg/ml) than the standard, Trolox (IC50 = 3.10 ± 0.92 µg/ml). nih.gov Similarly, 4-(1H-triazol-1-yl)benzoic acid hybrids displayed strong radical scavenging effects in both DPPH and ABTS assays. mdpi.com

In terms of anti-inflammatory action, studies have shown that related compounds can modulate the production of key signaling molecules. For instance, certain N-antipyrine-3,4-dichloromaleimide derivatives were found to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in RAW 264.7 cells, while increasing the levels of anti-inflammatory cytokines IL-4 and IL-13. nih.gov A newly synthesized salicylic (B10762653) acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, was also shown to significantly reduce inflammatory parameters in an LPS-induced rat model, hypothetically through the inhibition of COX-2. nih.gov

Table 3: In Vitro Antioxidant Activity of Analogous Compounds

Compound ClassAssayKey FindingReference
Fluorophenyl-isoxazole-carboxamidesDPPH Radical ScavengingIC50 values as low as 0.45 µg/ml, more potent than Trolox. nih.gov
4-(1H-triazol-1-yl)benzoic acid hybridsDPPH & ABTS ScavengingScavenging activity up to 89.95% at 100 µg/mL. mdpi.com
4-(1H-triazol-1-yl)benzoic acid hybridsReducing Power AssayA thioether derivative showed the highest reducing capability. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Correlations in Biological Contexts

QSAR studies are computational methods essential for modern drug discovery, used to correlate the chemical structure of compounds with their biological activity. nih.gov Such analyses have been performed on several series of compounds analogous to this compound to guide the design of more potent molecules.

A QSAR study on benzoylaminobenzoic acid derivatives as inhibitors of the bacterial enzyme FabH revealed critical structural requirements for activity. nih.gov The study found that inhibitory potency increased with greater hydrophobicity, molar refractivity, and aromaticity. nih.gov Conversely, the presence of heteroatoms like nitrogen or oxygen at a specific position was found to decrease the inhibitory activity. nih.gov

Another QSAR study was conducted on a series of 4,5,6,7-tetrahydrobenzo[d]-thiazol-2-yl derivatives as potential anti-tumor agents targeting the c-Met receptor tyrosine kinase. nih.gov Using multiple linear regression and artificial neural networks, robust QSAR models were developed with high correlation coefficients (R² values up to 0.92), indicating a strong predictive ability for the models. nih.gov Additionally, Density Functional Theory (DFT) studies, a related computational approach, have been used to evaluate antioxidant descriptors for triazole benzoic acid hybrids, correlating electronic properties with observed antioxidant mechanisms. mdpi.com These studies collectively demonstrate how structural modifications can be systematically analyzed to enhance the desired biological effects of a chemical series.

Table 4: Summary of QSAR Findings for Biologically Active Analogues

Compound SeriesBiological ActivityKey QSAR CorrelatesReference
Benzoylaminobenzoic acid derivativesFabH Enzyme InhibitionPositive correlation: Hydrophobicity, molar refractivity, aromaticity. nih.gov
4,5,6,7-tetrahydrobenzo[d]-thiazol-2-yl derivativesc-Met Kinase InhibitionStatistical models (MLR, ANN) achieved high predictive correlation (R² > 0.90). nih.gov
4-(1H-triazol-1-yl)benzoic acid hybridsAntioxidant ActivityDFT calculations used to evaluate antioxidant descriptors (BDE, IP, PA). mdpi.com

Computational Chemistry and Molecular Modeling of 4 6 Fluoro 3 Pyridinyl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and reactivity of molecules. These calculations provide a detailed understanding of the molecule's geometry, electronic distribution, and spectroscopic characteristics.

Density Functional Theory (DFT) for Optimized Geometries and Electronic Properties (e.g., HOMO-LUMO)

Density Functional Theory (DFT) has become a standard method for the accurate calculation of molecular structures and electronic properties. By employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the geometry of 4-(6-Fluoro-3-pyridinyl)benzoic acid can be optimized to its lowest energy conformation. This optimized structure provides precise bond lengths, bond angles, and dihedral angles.

A key aspect of understanding a molecule's reactivity is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. For this compound, the HOMO is typically localized on the electron-rich benzoic acid moiety, while the LUMO is distributed across the pyridine (B92270) ring, influenced by the electron-withdrawing fluorine atom.

ParameterCalculated Value (Illustrative)
HOMO Energy-6.5 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap (ΔE)4.7 eV
Dipole Moment2.5 D

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are also a reliable tool for predicting various spectroscopic parameters. The Gauge-Independent Atomic Orbital (GIAO) method, for instance, can be used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of this compound. These theoretical predictions are invaluable for the interpretation and assignment of experimental NMR spectra.

Furthermore, the vibrational frequencies of the molecule can be computed, which correspond to the peaks observed in infrared (IR) and Raman spectra. The calculated vibrational modes can be visualized to understand the specific atomic motions associated with each frequency. This aids in the detailed assignment of experimental vibrational spectra, confirming the molecular structure and bonding.

AtomPredicted ¹³C NMR Chemical Shift (ppm) (Illustrative)Predicted ¹H NMR Chemical Shift (ppm) (Illustrative)
C (Carboxyl)168.211.5 (OH)
C-F (Pyridine)165.5 (d, J=240 Hz)-
C-4 (Benzoic)142.18.1 (d)
C-3 (Pyridine)139.88.6 (s)

Molecular Docking Simulations for Ligand-Biomolecule Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Prediction of Binding Modes and Affinities to Protein Targets

For this compound, molecular docking simulations can be employed to explore its binding to various protein targets. The process involves generating a multitude of possible conformations of the ligand within the protein's active site and scoring them based on a force field that estimates the binding affinity. The resulting docking score provides a qualitative measure of the binding strength, with lower scores generally indicating a more favorable interaction. The predicted binding mode reveals the specific orientation and conformation of the ligand within the active site.

Potential protein targets for this compound could include kinases, proteases, or other enzymes where substituted benzoic acids and pyridines have shown inhibitory activity.

Protein Target (Illustrative)Predicted Binding Affinity (kcal/mol) (Illustrative)Key Interacting Residues (Illustrative)
Protein Kinase A-8.2Lys72, Glu91, Val123
Cyclooxygenase-2 (COX-2)-7.5Arg120, Tyr355, Ser530
Carbonic Anhydrase II-6.9His94, His96, Thr199

Identification of Key Amino Acid Residues Involved in Ligand Binding

A significant outcome of molecular docking is the identification of the specific amino acid residues in the protein's active site that are involved in the binding of the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For this compound, the carboxylic acid group is a prime candidate for forming hydrogen bonds with polar residues like arginine, lysine, or serine. The pyridine nitrogen can also act as a hydrogen bond acceptor. The aromatic rings can participate in π-π stacking or hydrophobic interactions with aromatic or aliphatic residues in the binding pocket. The fluorine atom can engage in halogen bonding or other specific electrostatic interactions. Understanding these key interactions is vital for the rational design of more potent and selective inhibitors.

Molecular Dynamics Simulations for Conformational Sampling and Dynamic Behavior

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time by solving Newton's equations of motion. This allows for the exploration of the conformational landscape of the ligand and the protein, as well as the stability of their complex.

An MD simulation of this compound, either in solution or within a protein's active site, can reveal its conformational flexibility. The simulation would show how the dihedral angle between the benzoic acid and pyridine rings fluctuates over time, providing insight into the molecule's preferred conformations. When simulated as part of a ligand-protein complex, MD can assess the stability of the binding mode predicted by docking. It can reveal subtle conformational changes in both the ligand and the protein upon binding and can help to identify key interactions that are persistent over time. Analysis of the MD trajectory can also provide estimates of the binding free energy, offering a more rigorous prediction of binding affinity than docking scores alone. These simulations are computationally intensive but provide a more realistic representation of the dynamic nature of molecular interactions in a biological environment.

Cheminformatics Approaches for Virtual Screening and Predictive Modeling

Cheminformatics leverages computational techniques to analyze and model large datasets of chemical compounds. In the context of this compound, these methods are crucial for identifying potential protein targets and predicting its biological activity profile through virtual screening and the development of predictive models.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For analogs of this compound, QSAR models can be developed to predict their inhibitory potency against a specific biological target.

The development of a robust QSAR model typically involves the following steps:

Data Set Selection: A dataset of structurally related compounds with experimentally determined biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecular structure, such as electronic, steric, hydrophobic, and topological properties.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its reliability.

For a series of pyridinylbenzoic acid derivatives, a hypothetical QSAR model might reveal that the inhibitory activity is positively correlated with the hydrophobicity of substituents on the pyridine ring and negatively correlated with the steric bulk of the group attached to the benzoic acid moiety. Such a model provides valuable insights for designing new analogs with enhanced potency.

Table 1: Hypothetical QSAR Model for Pyridinylbenzoic Acid Derivatives

DescriptorCoefficientContribution to Activity
LogP (Hydrophobicity)0.45Positive
Molar Refractivity-0.21Negative
Dipole Moment0.15Positive
Model Statistics
0.85
0.72

This table presents a hypothetical QSAR model to illustrate the relationship between molecular descriptors and biological activity for a series of compounds structurally related to this compound. The coefficients indicate the direction and magnitude of the descriptor's influence on the predicted activity.

Both ligand-based and structure-based drug design are fundamental strategies in computational drug discovery. The choice between these approaches often depends on the availability of structural information for the biological target of interest.

Ligand-Based Drug Design: When the three-dimensional structure of the target protein is unknown, ligand-based methods are employed. These approaches rely on the knowledge of other molecules that bind to the same target.

Pharmacophore Modeling: A pharmacophore model represents the essential steric and electronic features that a molecule must possess to bind to a specific target. For a set of active pyridinylbenzoic acid analogs, a pharmacophore model might consist of a hydrogen bond acceptor (the pyridine nitrogen), a hydrogen bond donor (the carboxylic acid proton), an aromatic ring, and a hydrophobic feature. This model can then be used as a 3D query to screen large compound libraries for new molecules that fit the pharmacophore and are therefore likely to be active.

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build 3D-QSAR models. These models provide a three-dimensional representation of the regions around the aligned molecules where changes in steric, electrostatic, hydrophobic, and hydrogen-bonding properties are correlated with changes in biological activity.

Structure-Based Drug Design: When the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, structure-based drug design methods can be utilized.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a protein target. For this compound, molecular docking studies could be performed against the active site of a relevant enzyme, such as a kinase or a protease. The docking results provide insights into the binding mode of the compound and the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) with the protein's amino acid residues. These studies can help rationalize the observed activity of the compound and guide the design of modifications to improve its binding affinity.

Virtual Screening: Structure-based virtual screening involves docking large libraries of compounds against a target protein to identify potential hits. nih.govbenthamdirect.combenthamscience.com This approach can efficiently screen millions of compounds in silico, significantly reducing the time and cost associated with experimental high-throughput screening.

Table 2: Representative Molecular Docking Results for this compound against a Hypothetical Kinase Target

Interacting ResidueInteraction TypeDistance (Å)
Lys72Hydrogen Bond (with Pyridine N)2.8
Asp184Hydrogen Bond (with Carboxylic Acid OH)2.5
Val57Hydrophobic3.9
Phe167Pi-Pi Stacking (with Pyridine Ring)4.2
Binding Affinity -8.5 kcal/mol

This table provides a hypothetical example of molecular docking results, illustrating the potential binding interactions of this compound within the active site of a protein kinase. The binding affinity is a calculated score that estimates the strength of the interaction.

Applications and Advanced Materials Science Potential of 4 6 Fluoro 3 Pyridinyl Benzoic Acid Derivatives

Utilization as Versatile Building Blocks in Complex Organic Synthesis

The bifunctional nature of 4-(6-fluoro-3-pyridinyl)benzoic acid makes it a versatile building block in organic synthesis. The carboxylic acid group serves as a classical handle for a variety of chemical transformations. It can readily undergo esterification or be converted into an acid chloride to form amide bonds, enabling its incorporation into larger, more complex molecular scaffolds. For instance, similar fluorinated benzoic acids are routinely used to synthesize novel derivatives through amide coupling reactions. nih.govchemicalbook.com A series of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) derivatives were synthesized using various substituted acid chlorides to explore their antiproliferative activities, demonstrating the utility of such building blocks. nih.gov

Furthermore, the fluoro-pyridinyl fragment offers additional sites for modification. The fluorine atom, while generally stable, can be substituted under specific nucleophilic aromatic substitution conditions. The pyridine (B92270) ring itself can be functionalized, and its nitrogen atom can act as a directing group or be quaternized to alter the molecule's electronic properties and solubility. This dual reactivity allows chemists to construct a diverse library of compounds with tailored properties for applications in medicinal chemistry and materials science. For example, fluorinated benzoic acid derivatives are key intermediates in the synthesis of active pharmaceutical ingredients (APIs). ossila.com The synthesis of pyrazole (B372694) derivatives with potent antibacterial activity often involves the reductive amination of aldehydes with various anilines, a process where a benzoic acid moiety is a common feature of the starting materials. nih.gov

Integration into Polymer Architectures for Specialty Materials

The incorporation of fluorine atoms into polymer backbones is a well-established strategy for developing specialty materials with enhanced thermal stability, chemical resistance, and specific optical and dielectric properties. The structure of this compound makes it an attractive candidate for creating novel fluorinated polymers.

Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal and chemical stability. researchgate.net The introduction of fluorine, often through monomers like 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA), leads to fluorinated polyimides with improved processability, lower dielectric constants, and enhanced optical transparency. researchgate.netscielo.br

While this compound is a monofunctional acid, it can be chemically modified to create difunctional monomers suitable for polycondensation reactions. For example, it could be used to synthesize novel fluorinated diamines or dianhydrides. These monomers could then be polymerized, often via a two-step method involving the formation of a polyamic acid (PAA) precursor followed by chemical or thermal imidization, to yield new fluorinated polyimides. scielo.brmdpi.com The resulting polymers would benefit from the rigidity and thermal stability of the pyridinyl and phenyl rings, as well as the unique properties conferred by the fluorine atom. Research on fluorinated polyimides has shown that increasing the fluorine content can improve optical transmittance, a desirable property for applications in flexible displays. scielo.br

Table 1: Properties of Fluorinated Polyimides Derived from Different Monomers
Dianhydride MonomerDiamine MonomerResulting Polymer PropertiesReference
6FDAODAHigh thermal stability, improved optical transmittance with increasing 6FDA ratio. scielo.br
6FDATFDBExcellent solubility, high thermal stability (>500 °C), high glass transition temperature (>300 °C). mdpi.com
BPDAODALower transmittance compared to 6FDA-based polyimides. scielo.br
6FDAATPBLow optical absorption loss, low birefringence, low water absorption. researchgate.net

The integration of the this compound structure into a polyimide or other high-performance polymer backbone is expected to yield materials with high glass transition temperatures and excellent thermal stability. The pyridine unit, in particular, can enhance intermolecular interactions through dipole-dipole forces or hydrogen bonding, potentially leading to materials with high mechanical strength and dimensional stability at elevated temperatures. Blends of polymers like polybenzimidazole (PBI) with fluoro-containing polyimides are explored to create materials with superior performance characteristics for high-temperature applications. scribd.com

Exploration in Coordination Chemistry for Metal-Organic Frameworks (MOFs) and Supramolecular Assemblies

The design and synthesis of metal-organic frameworks (MOFs) have become a major focus of modern chemistry due to their crystalline, porous structures and potential applications in gas storage, separation, and catalysis. nih.gov The selection of the organic linker is crucial in determining the final topology and properties of the MOF. researchgate.net

This compound is an ideal candidate for a linker in MOF synthesis. It possesses two key coordinating sites: the carboxylate group and the nitrogen atom of the pyridine ring. This allows it to bridge multiple metal centers, forming extended one-, two-, or three-dimensional networks. Studies using similar pyridinyl-benzoic acid ligands, such as 3-nitro-4-(pyridin-4-yl)benzoic acid, have successfully produced novel MOFs with varying metal ions like Cd(II) and Ni(II), resulting in diverse network topologies. nih.gov The presence of the fluorine atom can further influence the framework's properties by modifying the electronic nature of the linker and enabling specific interactions, such as F···H or halogen bonds, which can direct the self-assembly process and stabilize the resulting structure.

In the realm of supramolecular chemistry, non-covalent interactions are used to construct well-defined architectures. nih.gov Fluorinated aromatic compounds are known to participate in halogen bonding, a directional interaction between a halogen atom and a Lewis base, which has been used to assemble complex supramolecular structures. beilstein-journals.org Benzoic acid derivatives can form robust hydrogen-bonded dimers, which can then self-assemble into higher-order structures. nih.gov The combination of the hydrogen-bonding carboxylic acid, the coordinating pyridine nitrogen, and the halogen-bonding fluorine atom in this compound provides a rich set of tools for designing novel supramolecular gels, liquid crystals, and other functional materials. nih.govnih.gov

Potential in Agrochemical Development as Herbicides or Fungicides

Many commercial agrochemicals incorporate fluorinated and nitrogen-containing heterocyclic moieties in their structures. The presence of a fluorine atom can significantly enhance the biological activity of a molecule by altering its metabolic stability, binding affinity, and lipophilicity.

There is substantial evidence that pyridinyl and benzoic acid derivatives possess potent herbicidal properties. nih.govnih.gov Structure-activity relationship (SAR) studies on related compounds have revealed that the inclusion of a fluorine or chlorine atom on the pyridine ring can significantly enhance herbicidal activity. nih.gov For example, a study on pyrido[2,3-d]pyrimidine (B1209978) derivatives showed that introducing a halogen to the benzene (B151609) ring markedly improved herbicidal effects, with fluorine substitution being particularly effective. mdpi.com These compounds often act by inhibiting key plant enzymes, such as protoporphyrinogen (B1215707) oxidase (PPO). nih.govmdpi.com Given these precedents, this compound and its derivatives represent a promising scaffold for the discovery of new herbicides.

Similarly, benzoic acid derivatives have long been recognized for their antifungal properties. researchgate.net Research into fluorinated benzimidazole (B57391) derivatives has shown that the presence and position of fluorine atoms can be crucial for antimicrobial and antifungal efficacy. acgpubs.org The structural elements of this compound align well with those of known bioactive molecules, suggesting its potential as a lead compound for developing new fungicides to protect crops from pathogenic fungi.

Table 2: Bioactivity of Structurally Related Compounds
Compound ClassBioactivityKey Structural FindingsReference
2-(2-oxo-3-(pyridin-2-yl)-2,3-dihydrobenzo[d]thiazol-6-yloxy)propanoic acid derivativesHerbicidalTrifluoromethyl at pyridine 5-position is crucial; additional fluorine or chlorine at the 3-position significantly enhances activity. nih.gov
Pyrido[2,3-d]pyrimidine-2,4-dione-benzoxazinone hybridsHerbicidal (PPO inhibition)Compound 11q showed 6x more activity against tobacco PPO than the commercial herbicide flumioxazin. nih.gov
Pyrido[2,3-d]pyrimidine derivativesHerbicidalHalogen introduction on the benzene ring significantly improved activity, especially fluorine substitution. mdpi.com
Fluorinated benzimidazole derivativesAntifungal/AntibacterialFluoro-substituted compounds showed good antimicrobial properties compared to unsubstituted parents. acgpubs.org
Benzoic acid derivativesAntifungalIdentified as inhibitors of the fungal-specific target CYP53. researchgate.net

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of biaryl compounds like 4-(6-fluoro-3-pyridinyl)benzoic acid traditionally relies on palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. numberanalytics.comnih.govnumberanalytics.com Future research is increasingly focused on aligning these powerful methods with the principles of green chemistry. orgchemres.orgrasayanjournal.co.in

Key areas for development include:

Aqueous Phase Synthesis : Performing Suzuki-Miyaura couplings in water instead of organic solvents is a major goal for sustainability. nih.govgoogle.com This approach reduces volatile organic compound (VOC) emissions and can simplify product purification. Research into water-soluble catalysts or surfactant-based micellar catalysis can make reactions with water-insoluble substrates, like many biaryl compounds, more feasible in aqueous media. nih.govgoogle.com

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically shorten reaction times from hours to minutes, increase yields, and reduce the formation of byproducts. researchgate.netresearchgate.netnih.gov This technique is a cornerstone of green chemistry, offering significant energy efficiency compared to conventional heating. researchgate.net

Continuous Flow Chemistry : Shifting from batch processing to continuous flow synthesis represents a paradigm shift in chemical manufacturing. rsc.orgrsc.org Flow reactors offer superior control over reaction parameters like temperature and mixing, enhancing safety and consistency. rsc.orgmit.edu This methodology allows for the safe use of highly reactive intermediates and can be scaled efficiently, making it ideal for the industrial production of pharmaceutical intermediates. rsc.orgmit.edu

Alternative Catalysts and Reaction Conditions : Research into minimizing or replacing precious metal catalysts like palladium is ongoing. This includes developing nickel-catalyzed cross-coupling reactions, which are more cost-effective, or creating highly active palladium catalysts that are effective at parts-per-million (ppm) concentrations. numberanalytics.comnih.gov Furthermore, developing solvent-free reaction conditions, potentially using techniques like ball milling, presents another avenue for sustainable synthesis. researchgate.net

Expansion of Biological Profiling to Novel Target Classes and Disease Models

While biaryl and pyridinyl motifs are common in oncology, the structural features of this compound suggest its potential utility across a wider range of diseases. Future research should systematically explore these possibilities.

Oncology : Beyond established targets, derivatives of this scaffold could be investigated as inhibitors of novel anti-apoptotic proteins. For instance, substituted benzoic acids have shown promise as dual inhibitors of Mcl-1 and Bfl-1, proteins that are crucial for the survival of certain cancer cells. nih.gov Another emerging target class is metabolic enzymes like tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO), which are involved in tumor immune evasion. mit.edu Pharmacological profiling of new derivatives in xenograft mouse models of specific cancers, such as T-cell lymphoma, will be crucial for validation. nih.gov

Neurodegenerative Diseases : Heterocyclic compounds containing pyridine (B92270) and pyrimidine (B1678525) cores are being actively investigated for treating conditions like Alzheimer's and Parkinson's diseases. nih.govmdpi.com Future work could involve screening this compound analogs for activity against key enzymes in neuroinflammation and neurodegeneration, such as acetylcholinesterase (AChE). nih.govmdpi.com

Inflammatory and Autoimmune Diseases : The biaryl structure is present in numerous anti-inflammatory agents. Synthesizing and testing analogs for analgesic and anti-inflammatory activity could open new therapeutic applications. nih.gov

The following table summarizes potential target classes for future investigation.

Table 1: Potential Biological Targets for Future Research
Therapeutic Area Potential Target Class Specific Examples Rationale/Supporting Evidence
Oncology Anti-apoptotic Proteins Mcl-1, Bfl-1 Substituted benzoic acids act as dual inhibitors in lymphoma models. nih.gov
Metabolic Enzymes TDO, IDO Related fluoro-pyridinyl compounds target these enzymes in cancer. mit.edu
Kinases VEGFR-2, CAMKIIγ Fluorinated diarylureas and berbamine (B205283) derivatives show kinase inhibition. nih.govnih.gov
Neurodegeneration Cholinesterases Acetylcholinesterase (AChE) Pyridine-containing heterocycles are known AChE inhibitors for Alzheimer's. nih.govmdpi.com
Amyloid Plaques β-Amyloid Fluorinated analogs are used in PET imaging for Alzheimer's diagnosis. nih.gov
Inflammation Pro-inflammatory Enzymes Cyclooxygenase (COX) Biaryl analogs have been developed as anti-inflammatory and analgesic agents. nih.gov
Infectious Disease Viral Entry Receptors CCR5 Benzoic acid derivatives have been studied as CCR5 antagonists for HIV. nih.gov

Integration of Advanced Computational Techniques for Rational Design and Lead Optimization

Computational chemistry is an indispensable tool for accelerating drug discovery. Integrating these techniques can guide the synthesis of more potent and selective analogs of this compound.

Molecular Docking : This technique predicts how a molecule binds to the active site of a protein target. researchgate.netunair.ac.id Docking studies can be used to prioritize synthetic candidates, explain observed biological activity, and guide the design of new derivatives with improved binding affinity. For example, docking was used to rationalize the improved activity of fluorinated inhibitors against the VEGFR2 kinase. nih.gov

Quantitative Structure-Activity Relationship (QSAR) : 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) build statistical models that correlate the physicochemical properties of molecules with their biological activity. nih.govresearchgate.net These models provide valuable insights into the structural features that enhance or diminish potency, helping to rationally design the next generation of compounds. nih.govnih.gov

Virtual Screening : Large virtual libraries of compounds based on the this compound scaffold can be computationally screened against various biological targets. This in silico approach allows researchers to test millions of virtual compounds quickly and cost-effectively, identifying a smaller, more promising set for actual synthesis and biological testing.

Exploration of Supramolecular Chemistry and Self-Assembled Systems

The defined geometry and functional groups of this compound—specifically the carboxylic acid, the pyridine nitrogen, and the C-F bond—make it an excellent building block for supramolecular chemistry and crystal engineering.

Hydrogen and Halogen Bonding : The carboxylic acid is a strong hydrogen bond donor, while the pyridine nitrogen is an acceptor. These groups can be used to form predictable and robust supramolecular synthons, creating tapes, sheets, or 3D networks. rsc.org The fluorine atom can participate in weaker halogen bonds, providing an additional tool for directing the assembly of molecules in the solid state. rsc.org

Coordination-Driven Self-Assembly : The pyridine nitrogen can coordinate to metal ions. This allows for the construction of complex, discrete metallo-supramolecular architectures. A fascinating future direction involves using fluorination to control the structure of these assemblies. For instance, the use of a perfluorobiphenyl backbone has been shown to induce a specific twist in a ligand, forcing the self-assembly of an unusual and thermodynamically stable Pd₈L₁₆ square antiprism, whereas non-fluorinated analogs formed a different structure. acs.org This demonstrates that strategic fluorination can be a powerful tool for accessing novel, complex architectures.

Investigation into Photo- and Electro-active Properties

Biaryl systems are often electronically conjugated, giving them interesting photophysical and electronic properties. The introduction of a fluorine atom and a pyridine ring can further modulate these characteristics.

Fluorescence and Sensing : Research on related fluorinated biaryl compounds has shown that they can act as fluorescent labels. nih.govacs.org The substitution pattern can be used to tune the emission wavelength across the visible spectrum. nih.gov Some derivatives exhibit dual pH-sensitive and solvatochromic fluorescence, meaning their light emission changes based on pH and solvent polarity, making them potential candidates for chemical sensors. acs.org

Excited-State Intramolecular Proton Transfer (ESIPT) : The combination of a hydrogen-bond donor (like a hydroxyl group, which could be a derivative) and an acceptor (the pyridine nitrogen) can lead to ESIPT. This process can result in fluorescence with an unusually large Stokes shift, a desirable property for applications in imaging and materials science, such as organic light-emitting diodes (OLEDs). nih.gov

Electro-active Materials : The conjugated π-system of the biaryl core suggests potential for applications in organic electronics. Future studies could explore the electrochemical properties of this compound and its polymers, investigating their suitability as components in organic field-effect transistors (OFETs) or other electronic devices.

Q & A

Basic Question: What are the primary synthetic routes for 4-(6-Fluoro-3-pyridinyl)benzoic acid, and how can reaction conditions be optimized for higher yield and purity?

Methodological Answer:
The synthesis typically involves coupling fluorinated pyridine derivatives with benzoic acid precursors. Key strategies include:

  • Suzuki-Miyaura Cross-Coupling : Using palladium catalysts to link pyridinyl boronates with halogenated benzoic acid esters, followed by hydrolysis to the carboxylic acid.
  • Direct Functionalization : Introducing the fluoro-pyridinyl group via nucleophilic aromatic substitution or metal-mediated reactions.

Optimization focuses on:

  • Catalyst Selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency.
  • Solvent and Temperature : Polar aprotic solvents (e.g., DMF) at 80–100°C enhance reaction rates.
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity .

Basic Question: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identifies aromatic proton environments and confirms substitution patterns (e.g., fluorine-induced deshielding).
    • ¹⁹F NMR : Specific to fluorine atoms, confirming position and electronic effects.
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • HPLC-PDA : Assesses purity (>95% target compound) using reverse-phase C18 columns and UV detection at 254 nm .

Advanced Question: How can X-ray crystallography resolve structural ambiguities in fluorinated aromatic systems like this compound?

Methodological Answer:

  • Data Collection : High-resolution single-crystal X-ray diffraction (SC-XRD) at low temperature (100 K) minimizes thermal motion artifacts.
  • Software Tools :
    • SHELX Suite : For structure solution (SHELXD) and refinement (SHELXL), especially effective for handling fluorine’s strong scattering factor .
    • WinGX/ORTEP-3 : Graphical interfaces for modeling thermal ellipsoids and validating bond lengths/angles .
  • Validation : Check for residual electron density near fluorine atoms to confirm absence of disorder .

Advanced Question: What experimental and computational strategies address contradictory spectroscopic data (e.g., NMR vs. XRD) for this compound?

Methodological Answer:

  • Multi-Technique Validation :
    • Compare XRD-derived bond lengths with DFT-optimized geometries (e.g., Gaussian09 with B3LYP/6-311+G(d,p)).
    • Reconcile NMR chemical shifts with computed shielding constants (GIAO method).
  • Dynamic Effects : Consider rotameric equilibria or solvent interactions that may distort NMR readings .

Advanced Question: How can researchers design pharmacological studies to assess this compound’s interactions with biological targets?

Methodological Answer:

  • Target Selection : Prioritize enzymes/receptors with known affinity for fluorinated aromatics (e.g., kinases, GPCRs).
  • Assay Design :
    • In Vitro Binding : Surface plasmon resonance (SPR) or fluorescence polarization for affinity measurements.
    • Cell-Based Assays : Measure inhibition of target activity (e.g., IC₅₀ determination in cancer cell lines).
  • Computational Docking : Use AutoDock Vina to model interactions with active sites, guided by XRD-derived conformers .

Advanced Question: What crystallographic software packages are most effective for analyzing polymorphism in this compound?

Methodological Answer:

  • SIR97 : For direct methods in solving crystal structures from twinned or pseudo-symmetric data.
  • Mercury (CCDC) : Visualizes packing motifs and hydrogen-bonding networks.
  • PLATON : Checks for missed symmetry and validates space group assignments.
  • Challenges : Fluorine’s high electron density complicates charge-flipping algorithms; use SHELXD’s dual-space recycling for robust solutions .

Basic Question: How can researchers mitigate hydrolysis or decomposition during storage of this compound?

Methodological Answer:

  • Storage Conditions :
    • Anhydrous environment (desiccator with P₂O₅).
    • Amber vials at –20°C to prevent light/thermal degradation.
  • Stability Monitoring :
    • Periodic HPLC analysis to detect degradation products (e.g., free benzoic acid).
    • TGA/DSC to identify decomposition thresholds .

Advanced Question: What strategies enhance regioselectivity in derivatizing the pyridine ring of this compound?

Methodological Answer:

  • Directing Groups : Install temporary protecting groups (e.g., Boc on the benzoic acid) to steer electrophilic substitution.
  • Metalation : Use LDA (lithium diisopropylamide) to deprotonate specific pyridine positions for functionalization.
  • Computational Guidance : Fukui indices (DFT) predict electrophilic/nucleophilic sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.